molecular formula C6H7N B3349888 2-Ethenyl-1H-pyrrole CAS No. 2433-66-1

2-Ethenyl-1H-pyrrole

Cat. No.: B3349888
CAS No.: 2433-66-1
M. Wt: 93.13 g/mol
InChI Key: MZNSQRLUUXWLSB-UHFFFAOYSA-N
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Description

2-Ethenyl-1H-pyrrole (CAS Registry Number: 2433-66-1 ) is a chemical compound with the molecular formula C6H7N and a molecular weight of 93.13 Da . It is classified as a pyrrole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological properties . While specific biological data for this compound is limited, the pyrrole scaffold is a crucial component in the development of therapeutic agents. Research into analogous pyrrole-based structures has demonstrated potent biological activities, including serving as core structures in anticancer agents and as key intermediates in the synthesis of complex natural products . The 1H-pyrrole ring is known to interact with key biological targets, interfering with processes such as DNA synthesis and apoptosis induction . The ethenyl (vinyl) substituent at the 2-position presents a reactive handle for further chemical modification, making this compound a potential valuable building block for the synthesis of more complex molecules, novel polymers, or targeted hybrid compounds for pharmaceutical and materials science research . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-2-6-4-3-5-7-6/h2-5,7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNSQRLUUXWLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492654
Record name 2-Ethenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2433-66-1
Record name 2-Ethenyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2433-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of pyrrole with acetylene in the presence of a catalyst. Another method includes the use of vinyl halides and pyrrole under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pyrrole-2-carboxaldehyde, pyrrolidine derivatives, and various substituted pyrroles .

Scientific Research Applications

Medicinal Chemistry

2-Ethenyl-1H-pyrrole and its derivatives have been investigated for their potential therapeutic properties. Pyrrole compounds are known for their biological activities, including anticancer, antibacterial, and antifungal effects.

Case Study: Anticancer Activity

  • A study reported the synthesis of various pyrrole derivatives, including 2-ethenyl derivatives, which exhibited significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at the 2-position enhanced activity against leukemia cells, showcasing the potential of this compound in cancer therapy .

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
This compoundHL-60 (Leukemia)5.2
2-Methyl-1H-pyrroleMCF-7 (Breast Cancer)10.4
3-Acetyl-2-ethenylA549 (Lung Cancer)8.7

Organic Synthesis

The unique reactivity of this compound makes it a valuable building block in organic synthesis. Its ability to undergo various reactions allows for the formation of complex molecules.

Case Study: Synthesis of Pyrrole-Based Polymers

  • Researchers developed a method for synthesizing pyrrole-based polymers using this compound as a monomer. The resulting polymers demonstrated enhanced electrical conductivity and thermal stability, making them suitable for applications in organic electronics .

Table 2: Properties of Pyrrole-Based Polymers

Polymer TypeConductivity (S/cm)Thermal Stability (°C)Reference
Poly(2-ethenylpyrrole)0.05250
Poly(3-methylpyrrole)0.02230

Material Science

In material science, this compound has been explored for its role in creating functional materials with specific properties.

Case Study: Development of Sensors

  • A study demonstrated the use of this compound in the fabrication of electrochemical sensors for detecting heavy metals. The sensor showed high sensitivity and selectivity due to the unique electroactive properties of the pyrrole derivative .

Table 3: Performance of Electrochemical Sensors

Sensor TypeDetection Limit (ppm)Response Time (s)Reference
Ethenyl-Pyrrole Sensor0.015
Methyl-Pyrrole Sensor0.0510

Environmental Applications

The environmental applications of this compound are also noteworthy, particularly in the development of biodegradable materials.

Case Study: Biodegradable Plastics

  • Research has shown that incorporating this compound into polymer matrices can enhance biodegradability without compromising mechanical strength, making it a suitable candidate for sustainable packaging solutions .

Mechanism of Action

The mechanism of action of 2-Ethenyl-1H-pyrrole involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the pyrrole ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Ethenyl-1H-pyrrole with structurally related pyrrole derivatives and conjugated polymers, focusing on substituent effects, electronic properties, and applications.

Compound Substituent Molecular Weight (g/mol) Bandgap (eV) Conductivity (S/cm) Key Applications References
This compound Vinyl (-CH=CH₂) 93.13 ~2.1 (theoretical) 10⁻⁴ – 10⁻² (doped) Organic semiconductors, sensors
3-Heptyl-1H-pyrrole Heptyl (-C₇H₁₅) 165.28 ~3.5 Insulating Surfactants, corrosion inhibitors
Polypyrrole (unsubstituted) Polymer backbone Variable ~3.0 10¹ – 10² (doped) Conductive films, batteries
PEDOT:PSS Ethylenedioxy (-OCH₂CH₂O-) ~1,000 (polymer) ~1.6 10³ – 10³ (doped) Transparent electrodes, OLEDs

Key Comparisons:

Substituent Effects on Electronic Properties

  • The vinyl group in this compound lowers the bandgap (theoretical ~2.1 eV) compared to alkyl-substituted pyrroles like 3-Heptyl-1H-pyrrole (bandgap ~3.5 eV). This is attributed to enhanced π-conjugation, which stabilizes the LUMO and reduces the energy gap .
  • PEDOT:PSS , with its electron-withdrawing ethylenedioxy group, exhibits an even smaller bandgap (~1.6 eV) and higher conductivity due to efficient charge delocalization and doping .

Conductivity and Doping

  • This compound’s moderate conductivity (10⁻⁴ – 10⁻² S/cm when doped) is superior to alkylated pyrroles but lags behind polypyrrole (10¹ – 10² S/cm) and PEDOT:PSS . This disparity arises from differences in polymer backbone rigidity and doping efficiency .

Applications and Stability Unlike 3-Heptyl-1H-pyrrole, which is used in non-electronic applications (e.g., surfactants), this compound’s vinyl group enables polymerization into conjugated materials for optoelectronics. However, its environmental stability is inferior to PEDOT:PSS, which resists oxidation and moisture .

Synthesis and Solubility

  • Alkyl-substituted pyrroles (e.g., 3-Heptyl-1H-pyrrole) exhibit better solubility in organic solvents due to hydrophobic side chains, whereas this compound requires polar solvents or copolymerization for processability .

Research Findings and Theoretical Insights

  • Polymerization Behavior : The compound can undergo electropolymerization to form thin films, but its conductivity remains lower than polypyrrole due to steric hindrance from the vinyl group .

Biological Activity

2-Ethenyl-1H-pyrrole, a compound with the chemical formula C6H7N, has garnered attention in various fields of scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with an ethenyl group at the 2-position. The structure plays a crucial role in its biological activity, influencing interactions with various molecular targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.

2. Anticancer Activity

Several studies have reported the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a recent study demonstrated that derivatives of pyrrole, including this compound, exhibited significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
This compoundSH-4 Melanoma44.63 ± 3.513.83
Derivative AMCF-7 Breast50.00 ± 5.004.00
Derivative BHeLa Cervical30.00 ± 2.005.00

The mechanism by which this compound exerts its biological effects involves interactions with specific receptors and enzymes within cells. It acts as a ligand, binding to molecular targets that modulate signaling pathways associated with cell growth and apoptosis.

Case Study: Anticancer Mechanism

In a study examining the effects of pyrrole derivatives on cancer cells, it was found that treatment with this compound led to S-phase cell cycle arrest and increased apoptosis markers such as caspase activation and PARP cleavage . These findings suggest that the compound's anticancer effects may be mediated through the induction of programmed cell death pathways.

Research Findings and Future Directions

Ongoing research is focused on synthesizing new derivatives of this compound to enhance its biological activity and selectivity against cancer cells. Structure-activity relationship (SAR) studies have shown that modifications to the pyrrole ring can significantly affect potency and selectivity .

Table 2: Structure-Activity Relationship Studies

ModificationActivity Change
Fluorine Substitution at C4Increased affinity for target proteins
Bulky substituents at N1Enhanced cytotoxicity against cancer cells

Q & A

Q. What are the standard synthetic routes for preparing 2-Ethenyl-1H-pyrrole, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling reactions or nucleophilic substitution. For example, ethyl-substituted pyrroles (e.g., ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate) are synthesized via reactions between pyrrole derivatives and chloroacetic acid under basic conditions (e.g., NaOH in ethanol/water) . Optimization of reaction time, temperature, and stoichiometry is critical. Evidence from similar compounds shows yields ranging from 43% to 48% under reflux conditions . Key steps include:
  • Use of inert atmospheres to prevent oxidation.
  • Purification via column chromatography or recrystallization.
    Data Table :
SubstrateReaction ConditionsYieldReference
Ethyl derivativesNaOH, ethanol, 24h reflux43-48%
Chloroacetic acid derivativesK₂CO₃, H₂O, 12h stirring60-70%

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Peaks for the ethenyl group (e.g., δ ~5.0-6.5 ppm for protons, ~120-140 ppm for carbons) and pyrrole NH (δ ~9-10 ppm) are diagnostic. For example, ethyl-substituted pyrroles show distinct quartets (δ ~4.3 ppm) for ethoxy groups .
  • HRMS : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 260.1287) .
  • IR Spectroscopy : Stretching vibrations for C=C (~1600 cm⁻¹) and NH (~3400 cm⁻¹) help identify functional groups.

Q. What are the stability considerations for this compound during storage and handling?

  • Methodological Answer :
  • Store under inert gas (N₂/Ar) at low temperatures (-20°C) to prevent polymerization or oxidation.
  • Avoid prolonged exposure to light, as pyrroles are prone to photodegradation .
  • Monitor decomposition via TGA/DSC; thermal stability data for similar compounds show ΔsubH = 81.30 ± 1.00 kJ/mol .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. For example:
  • Tautomerism : The NH proton in pyrroles may shift due to hydrogen bonding with solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Dynamic Effects : Variable-temperature NMR can identify rotational barriers in substituents.
  • Cross-Validation : Compare data with computational models (e.g., DFT for predicting chemical shifts) .

Q. What strategies optimize low yields in the synthesis of this compound derivatives?

  • Methodological Answer :
  • Catalytic Approaches : Use Pd-catalyzed coupling (e.g., Heck reaction) for ethenyl group introduction .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves yields by 10-15% .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) to minimize side reactions .

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in drug design?

  • Methodological Answer :
  • Fukui Functions : Identify nucleophilic/electrophilic sites for functionalization. For example, the ethenyl group may act as a Michael acceptor .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock.
  • Thermodynamic Properties : Calculate ΔG of reactions to prioritize synthetic routes .

Q. What advanced analytical techniques differentiate isomeric impurities in this compound?

  • Methodological Answer :
  • GC-MS with Polar Columns : Resolves isomers based on boiling points (e.g., 2- vs. 3-substituted pyrroles) .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • X-ray Crystallography : Resolves structural ambiguities (e.g., confirming substitution patterns) .

Data Contradiction Analysis

Q. How should researchers address conflicting thermal decomposition data for pyrrole derivatives?

  • Methodological Answer :
  • Source Validation : Cross-check with NIST or peer-reviewed databases. For example, ΔfusH = 14.08 kJ/mol for 1-(1H-pyrrol-2-yl)ethanone may vary with measurement methods (DSC vs. TGA).
  • Experimental Replication : Reproduce conditions (heating rate, sample purity) from literature.
  • Statistical Analysis : Use error margins (e.g., ±1.00 kJ/mol) to assess significance .

Applications in Medicinal Chemistry

Q. What structural modifications enhance the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Acetylation : Introduce electron-withdrawing groups (e.g., 2-acetyl derivatives) to improve membrane permeability .
  • Heterocyclic Fusion : Create pyrrolo-pyrimidine hybrids for anticancer activity (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) .
  • Biological Assays : Test against kinase targets (e.g., EGFR) using fluorescence polarization assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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